1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-(methylthio)ethoxy group and two nitro groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- typically involves multiple steps One common method starts with the nitration of benzene to introduce nitro groups at the desired positionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can undergo reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The 2-(methylthio)ethoxy group can be a site for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Reduction of Nitro Groups: Produces corresponding amines.
Substitution Reactions: Can lead to various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the 2-(methylthio)ethoxy group can engage in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-2-(methylthio)-
- Benzene, 1-methoxy-2-nitro-
- Benzene, 1-(methylthio)-2,4-dinitro-
Comparison: Benzene, 1-[2-(methylthio)ethoxy]-2,4-dinitro- is unique due to the presence of both the 2-(methylthio)ethoxy group and two nitro groups. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one or more of these functional groups .
Eigenschaften
CAS-Nummer |
101219-76-5 |
---|---|
Molekularformel |
C9H10N2O5S |
Molekulargewicht |
258.25 g/mol |
IUPAC-Name |
1-(2-methylsulfanylethoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5S/c1-17-5-4-16-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LUYIZIMSQLIXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.